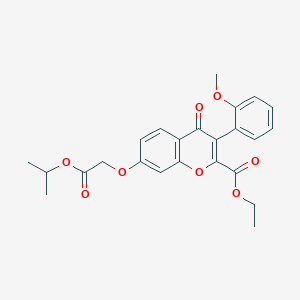

ethyl 7-(2-isopropoxy-2-oxoethoxy)-3-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate

説明

Ethyl 7-(2-isopropoxy-2-oxoethoxy)-3-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate is a synthetic chromene derivative characterized by a fused benzopyranone core. Its structure includes:

- Chromene backbone: A 4-oxo-4H-chromene system, providing rigidity and conjugation.

- Substituents:

- A 2-methoxyphenyl group at position 3, contributing steric bulk and electronic effects.

- A 2-isopropoxy-2-oxoethoxy chain at position 7, introducing ester functionality and branching.

- An ethyl ester at position 2, enhancing lipophilicity.

Chromene derivatives are widely studied for their photophysical properties, biological activity (e.g., anti-inflammatory, antiviral), and applications in materials science .

特性

IUPAC Name |

ethyl 3-(2-methoxyphenyl)-4-oxo-7-(2-oxo-2-propan-2-yloxyethoxy)chromene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24O8/c1-5-29-24(27)23-21(16-8-6-7-9-18(16)28-4)22(26)17-11-10-15(12-19(17)32-23)30-13-20(25)31-14(2)3/h6-12,14H,5,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQXBMEWWPGBQOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)OC(C)C)C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Ethyl 7-(2-isopropoxy-2-oxoethoxy)-3-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate is a synthetic compound belonging to the chromene family, which has garnered interest due to its potential biological activities, particularly in the context of cancer treatment. This article reviews its biological activity, focusing on its anticancer properties, structure-activity relationships (SAR), and mechanisms of action.

Chemical Structure and Properties

The molecular formula of ethyl 7-(2-isopropoxy-2-oxoethoxy)-3-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate is with a molecular weight of approximately 432.45 g/mol. The compound features multiple functional groups that contribute to its biological activity, including an ethyl ester and methoxy phenyl groups.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Notably, it has been shown to exhibit significant cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies.

- Induction of Apoptosis : Ethyl 7-(2-isopropoxy-2-oxoethoxy)-3-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate induces apoptosis in cancer cells through the activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins. This mechanism is crucial for its efficacy against drug-resistant cancer cells .

- Inhibition of Tumor Growth : The compound has demonstrated the ability to inhibit tumor growth in xenograft models, suggesting its potential for in vivo applications. Studies indicate that it can selectively target cancer cells while sparing normal cells, which is a significant advantage in cancer therapy .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound has been pivotal in optimizing its anticancer properties. Modifications to the chromene structure have led to derivatives with enhanced potency and selectivity against various cancer types. For instance, analogs with different substituents on the phenyl ring have shown varied levels of cytotoxicity, indicating that specific structural features are critical for biological activity .

Case Studies

Several case studies have explored the efficacy of ethyl 7-(2-isopropoxy-2-oxoethoxy)-3-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate:

- Leukemia Models : In vitro studies using leukemia cell lines demonstrated that this compound could overcome drug resistance by inducing apoptosis selectively in resistant cells compared to their parental counterparts .

- Solid Tumors : Preclinical trials indicated that the compound effectively reduced tumor size in solid tumor models, showcasing its potential for further development as a therapeutic agent.

Data Table: Biological Activity Summary

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

Substituent-Driven Variations in Physical and Chemical Properties

The table below summarizes key differences between the target compound and analogs:

*Calculated based on formula. ‡Predicted from ester/ether functionalities.

Key Observations:

- Branching vs. Chain Length : The isopropoxy group in the target compound reduces crystallinity compared to linear alkoxy chains (e.g., decyloxy in Compound I), which exhibit higher melting points .

- Electron-Withdrawing Groups: The trifluoromethyl group in Compound I enhances thermal stability and hydrophobicity, whereas the diethylamino group in Compound 3 improves solubility in polar solvents .

- Halogen Effects: The iodo substituent in the Sonogashira coupling precursor reduces solubility but enables cross-coupling reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。